
2-(2-Methylpyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline
Beschreibung
2-(2-Methylpyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline (hereafter referred to as the target compound) is a tetrahydroisoquinoline (THIQ) derivative featuring a 2-methylpyrimidine substituent at the 2-position of the isoquinoline scaffold. The THIQ core is a bicyclic structure with a partially saturated isoquinoline ring, enabling diverse pharmacological interactions.
Eigenschaften
IUPAC Name |
2-(2-methylpyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-11-15-8-6-14(16-11)17-9-7-12-4-2-3-5-13(12)10-17/h2-6,8H,7,9-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQJAJHRYKDDIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCC3=CC=CC=C3C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpyrimidine-4-carbaldehyde with tetrahydroisoquinoline in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methylpyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced tetrahydroisoquinoline derivatives, and various substituted pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
-
Neuroprotective Effects :
- Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. For instance, compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline have shown efficacy against dopaminergic neurotoxins in animal models. The mechanisms involve modulation of neurotransmitter systems and protection against oxidative stress .
- The compound's structure suggests potential interactions with dopamine receptors, which could be beneficial in treating neurodegenerative diseases like Parkinson's disease.
- Antidepressant Activity :
- Anticancer Properties :
Neuropharmacological Applications
- Dopamine Regulation :
- Addiction Treatment :
Case Studies
Wirkmechanismus
The mechanism of action of 2-(2-Methylpyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
Key Observations :
- The target compound’s pyrimidine group may confer unique receptor-binding profiles compared to methoxy or piperidyl analogs. Pyrimidines often engage in π-π stacking or hydrogen bonding with targets like kinases or nuclear receptors.
Metabolic and Pharmacokinetic Profiles
Table 3: Metabolic Pathways and Brain Penetration
Key Observations :
- The target compound’s pyrimidine substituent may slow metabolism compared to simpler THIQs, as aromatic heterocycles often resist hydroxylation.
- High brain penetration is common in THIQs (e.g., TIQ and 1MeTIQ in ), suggesting the target compound may also cross the blood-brain barrier .
Structure-Activity Relationship (SAR) Trends
- Substituent Position : Methoxy groups at 6/7 positions enhance bradycardic activity (), while acidic groups at 6-position improve PPARγ selectivity () .
- N-Substitution : N-Methylation increases neurotoxicity risk (), whereas bulky substituents (e.g., pyrimidine) may reduce this by steric hindrance .
- Aromatic vs. Aliphatic Groups : Piperidyl (aliphatic) substituents favor bradycardic effects, while pyrimidine (aromatic) may target enzymes/receptors with polar active sites.
Biologische Aktivität
2-(2-Methylpyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound characterized by its unique dual structure, which combines pyrimidine and isoquinoline moieties. This structural complexity enhances its potential for diverse biological activities, making it a subject of significant research interest.
Chemical Structure and Properties
The compound's IUPAC name is 2-(2-methylpyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline, with the molecular formula C14H15N3. Its chemical structure allows for various interactions with biological targets, which can lead to multiple therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C14H15N3 |
IUPAC Name | 2-(2-methylpyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline |
CAS Number | 2034352-47-9 |
The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors in biological systems. This binding can modulate their activity, leading to various pharmacological effects. The compound has been explored for its potential as an antimicrobial and anticancer agent due to its interaction with critical biological pathways.
Antimicrobial Activity
Research indicates that derivatives of tetrahydroisoquinoline exhibit notable antimicrobial properties. A study highlighted that compounds with similar structures showed significant activity against various bacterial strains. The presence of the pyrimidine ring in this compound enhances this activity by increasing lipophilicity and facilitating membrane penetration.
Anticancer Potential
The compound has been evaluated for its anticancer properties in several studies. For instance:
- In vitro studies demonstrated that it inhibits cell proliferation in cancer cell lines through apoptosis induction.
- Mechanistic studies suggested that it may act as a modulator of key signaling pathways involved in cancer progression.
Case Studies
- Study on M2 Muscarinic Receptor Antagonism : A related study on tetrahydroisoquinoline derivatives found that certain compounds exhibited high affinity for M2 muscarinic receptors (pKi = 9.1), suggesting potential applications in treating cardiovascular diseases .
- Antimicrobial Evaluation : In a comparative study of tetrahydroisoquinoline derivatives against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other heterocyclic compounds:
Compound | Biological Activity | Notes |
---|---|---|
2-Aminopyrimidin-4-one | Antiviral and antitumor | Active against specific viral strains |
Pyrazolo[3,4-d]pyrimidine | CDK2 inhibitor | Investigated for cancer treatment |
Indole derivatives | Anticancer and antimicrobial | Widely studied for various activities |
Q & A
Q. How should researchers interpret conflicting X-ray crystallography and NMR data regarding substituent configurations?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.